5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Overview
Description
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid is an organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes two triazole rings connected by an ethyl chain, and is further modified by the presence of amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through a series of steps, including the formation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product . The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amines used .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave irradiation to enhance reaction rates and yields. This approach is particularly useful when dealing with less nucleophilic aromatic amines, which may require alternative pathways for successful synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield triazole oxides, while substitution reactions can produce a wide range of triazole derivatives .
Scientific Research Applications
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, leading to its diverse biological activities. For example, it can inhibit kinases by binding to their active sites, thereby preventing their normal function . Additionally, the compound’s ability to form hydrogen bonds and interact with other molecules contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares a similar triazole structure and exhibits similar biological activities.
5-Amino-1,2,4-triazol-3-ylacetic acid: Another triazole derivative with applications in the synthesis of antibiotics and biologically active substances.
Uniqueness
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its dual triazole rings connected by an ethyl chain, which enhances its stability and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to other similar compounds .
Properties
IUPAC Name |
5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N8.2HNO3/c7-5-9-3(11-13-5)1-2-4-10-6(8)14-12-4;2*2-1(3)4/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14);2*(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHUKAMANZQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)N)C2=NC(=NN2)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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